molecular formula C11H9BrN2O2 B2497823 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 2092024-14-9

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2497823
CAS No.: 2092024-14-9
M. Wt: 281.109
InChI Key: CXSKSDRGWHBMHJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS 2092024-14-9) is a valuable chemical intermediate based on the pyridazin-3(2H)-one scaffold, a structure of high significance in medicinal chemistry . This brominated derivative is particularly useful as a building block in organic synthesis and drug discovery programs. The pyridazinone core is recognized for its diverse biological activities, with considerable research interest in developing derivatives as vasodilators for treating cardiovascular diseases and as targeted anticancer agents . The bromine atom at the 4-position of the pyridazinone ring offers a reactive site for further functionalization via cross-coupling reactions, enabling the exploration of novel chemical space and structure-activity relationships. Recent scientific literature highlights that compounds containing the pyridazin-3(2H)-one moiety are being actively investigated for their potential to treat complex health challenges, including the intersection of cardiovascular disease and cancer, sometimes referred to as reverse cardio-oncology . Furthermore, newly designed pyridazin-3-one derivatives have demonstrated superior vasorelaxant activity in preclinical models, highlighting the ongoing therapeutic relevance of this chemical class . This product is intended for research and development purposes only. Identifier CAS Number: 2092024-14-9 Molecular Formula: C11H9BrN2O2 Molecular Weight: 281.11 g/mol Safety Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-bromo-2-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-10-5-3-2-4-9(10)14-11(15)8(12)6-7-13-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSKSDRGWHBMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of 2-(2-methoxyphenyl)hydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction Reactions: The pyridazinone ring can be reduced to form dihydropyridazinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 4-amino-2-(2-methoxyphenyl)pyridazin-3(2H)-one and 4-thio-2-(2-methoxyphenyl)pyridazin-3(2H)-one.

    Oxidation Reactions: Products include 4-bromo-2-(2-hydroxyphenyl)pyridazin-3(2H)-one and 4-bromo-2-(2-formylphenyl)pyridazin-3(2H)-one.

    Reduction Reactions: Products include 4-bromo-2-(2-methoxyphenyl)dihydropyridazin-3(2H)-one.

Scientific Research Applications

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the alteration of cell signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one, focusing on substituent positions, molecular properties, and biological relevance.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight XLogP3 Key Features/Applications Evidence ID
6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one Br (6), 2-methoxyphenyl (2) 281.11 N/A Structural isomer; Fluorochem product
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one Br (4), 2-methoxyphenyl (1) 280.12 N/A Pyridinone core; distinct ring system
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one Br (5), Cl (4), phenyl (2) 285.52 N/A Dual halogenation; higher electrophilicity
5-Bromo-2-(4-fluorophenyl)-4-methoxypyridazin-3(2H)-one Br (5), 4-fluorophenyl (2), OMe (4) 299.10 2.2 High topological polar surface area (41.9)
4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Br (4), 3-fluorobenzyl (2) N/A N/A Discontinued; benzyl group alters lipophilicity

Key Comparative Insights:

Positional Isomerism (Bromine Substitution): The target compound (4-bromo) and its positional isomer (6-bromo, ) differ in bromine placement. Bromine at position 4 may enhance reactivity in nucleophilic substitution compared to position 6 due to electronic effects on the pyridazinone ring.

Core Heterocycle Variations: 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one replaces the pyridazinone ring with a pyridinone system (one nitrogen atom fewer).

Dual Halogenation:

  • 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one incorporates both bromine and chlorine, increasing molecular weight (285.52 vs. 281.11 for the target compound) and electrophilicity. Such derivatives are often explored for enhanced bioactivity in medicinal chemistry.

Substituent Effects on Physicochemical Properties:

  • 5-Bromo-2-(4-fluorophenyl)-4-methoxypyridazin-3(2H)-one has a higher topological polar surface area (41.9) compared to the target compound, suggesting improved solubility. Its 4-fluorophenyl group may enhance metabolic stability relative to the 2-methoxyphenyl group.

Discontinued Derivatives:

  • 4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one highlights the impact of benzyl substituents on lipophilicity and pharmacokinetics. Discontinuation may reflect challenges in synthesis or toxicity profiles.

Biological Activity

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom at the 4-position and a methoxyphenyl group at the 2-position of the pyridazinone ring. The presence of these substituents is crucial for its biological activity.

Molecular Formula: C11_{11}H10_{10}BrN3_{3}O
Molecular Weight: 284.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, modulating critical biochemical pathways involved in cell signaling and metabolism.

  • Enzyme Inhibition: The compound may inhibit kinases or proteases, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation: It can act on neurotransmitter receptors, potentially influencing neurochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These results indicate that the compound possesses promising antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been evaluated for its efficacy against:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)6.0
A549 (Lung Cancer)7.8

The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest .

Case Studies

A recent study investigated the potential of this compound as an anticancer agent in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone, supporting its potential as an effective therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one?

The synthesis typically involves functionalizing a pyridazinone core. A general approach includes:

  • Step 1: Bromination of a precursor (e.g., 2-(2-methoxyphenyl)pyridazin-3(2H)-one) using brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C to introduce the bromine atom at the 4-position .
  • Step 2: Coupling the methoxyphenyl group via Ullmann or Suzuki-Miyaura reactions if not pre-installed. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are commonly used .
  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of this compound characterized?

Key methods include:

  • X-ray crystallography: The SHELX software suite refines crystal structures, determining bond lengths, angles, and intermolecular interactions .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for the methoxy group (δ ~3.8 ppm for OCH₃) and aromatic protons (δ 6.5–8.5 ppm) .
    • Mass spectrometry (HRMS): Confirm molecular weight (C₁₁H₁₀BrN₂O₂; MW = 297.11 g/mol) .

Q. What are the key functional groups influencing its reactivity?

  • Bromine (C-4): Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) .
  • Methoxyphenyl (C-2): Electron-donating effects stabilize electrophilic aromatic substitution .
  • Pyridazinone core: Participates in hydrogen bonding and π-π stacking, relevant to biological interactions .

Advanced Research Questions

Q. How can experimental design address contradictions in reported reactivity data between this compound and analogs?

  • Controlled comparisons: Synthesize analogs (e.g., 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one) to isolate substituent effects .
  • Kinetic studies: Monitor reaction rates under varying conditions (temperature, solvent polarity) to identify mechanistic pathways .
  • Computational modeling: Use density functional theory (DFT) to calculate charge distribution and predict sites of reactivity .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Catalyst screening: Test Pd-based catalysts (e.g., PdCl₂(dppf)) for coupling efficiency .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance bromination efficiency, while toluene improves Suzuki reaction yields .
  • Temperature control: Lower temperatures (0–25°C) reduce decomposition during sensitive steps .

Q. How can computational chemistry predict its interaction with biological targets?

  • Molecular docking: Use AutoDock Vina to model binding poses with enzymes (e.g., kinases) or receptors. The methoxyphenyl group may occupy hydrophobic pockets .
  • MD simulations: Simulate ligand-protein stability over 100 ns to assess binding affinity and residence time .

Q. What challenges arise in resolving crystallographic data for this compound?

  • Twinned crystals: Use SHELXL’s TWIN command to refine datasets from non-merohedral twinning .
  • Disorder: Apply restraints (e.g., SIMU, DELU) to manage disordered methoxyphenyl or bromine groups .

Methodological Guidance

  • Data contradiction resolution: Cross-validate spectroscopic and crystallographic data with analogous compounds (e.g., 4-Bromo-2-isopropylpyridazin-3(2H)-one) to confirm structural assignments .
  • Biological assay design: Prioritize in vitro enzyme inhibition assays (e.g., IC₅₀ determination) followed by cell-based viability tests (MTT assay) to evaluate anticancer potential .

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